[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound with a molecular formula of C38H36NOPS and a molecular weight of 585.737301 g/mol . This compound is known for its chiral properties and is used in various scientific research applications.
Preparation Methods
The synthesis of [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide involves several stepsThe reaction conditions typically involve the use of solvents like chloroform and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The anthracenyl and diphenylphosphino groups play a crucial role in its binding affinity and selectivity towards these targets. The sulfinamide group contributes to its chiral properties, which are essential for its activity in asymmetric synthesis and catalysis .
Comparison with Similar Compounds
Similar compounds to [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide include:
[S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide: This compound has a similar structure but differs in the methyl group substitution.
[S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N-methyl-2-propanesulfinamide: This compound has a different substitution pattern on the sulfinamide group. The uniqueness of [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide lies in its specific chiral properties and the combination of functional groups that contribute to its diverse applications.
Properties
Molecular Formula |
C39H38NOPS |
---|---|
Molecular Weight |
599.8 g/mol |
IUPAC Name |
N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H38NOPS/c1-39(2,3)43(41)40(4)37(28-42(31-19-7-5-8-20-31)32-21-9-6-10-22-32)35-25-15-16-26-36(35)38-33-23-13-11-17-29(33)27-30-18-12-14-24-34(30)38/h5-27,37H,28H2,1-4H3 |
InChI Key |
SLXVYPHFSDYYON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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